Cas no 84585-76-2 (cis-2-aminocyclobutane-1-carboxylic acid)
cis-2-aminocyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cyclobutanecarboxylic acid, 2-amino-, cis-
- cis-2-Aminocyclobutane-1-carboxylic acid
- EN300-1069191
- CHEMBL1196020
- 84585-76-2
- (1R,2S)-rel-2-Aminocyclobutanecarboxylic acid hydrochloride
- (1R,2S)-2-aminocyclobutanecarboxylicacid
- (1R,2S)-2-aminocyclobutane-1-carboxylic acid
- 221158-95-8
- P14693
- DTXSID301272388
- CS-0055531
- (1R,2S)-2-aminocyclobutanecarboxylic acid
- SCHEMBL4858169
- Cyclobutanecarboxylic acid, 2-amino-, (1R,2S)-
- cis-2-aminocyclobutane-1-carboxylic acid
-
- MDL: MFCD28501239
- Inchi: 1S/C5H9NO2/c6-4-2-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
- InChI Key: NSQMWZLLTGEDQU-DMTCNVIQSA-N
- SMILES: OC([C@@H]1CC[C@@H]1N)=O
Computed Properties
- Exact Mass: 115.063328530g/mol
- Monoisotopic Mass: 115.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 63.3Ų
cis-2-aminocyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1095900-250MG |
cis-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 97% | 250mg |
$500 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095900-500MG |
cis-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 97% | 500mg |
$665 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095900-1G |
cis-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 97% | 1g |
$835 | 2024-05-23 | |
| Chemenu | CM322163-1g |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 1g |
$1422 | 2023-01-18 | |
| Chemenu | CM322163-100mg |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 100mg |
$512 | 2023-01-18 | |
| Chemenu | CM322163-250mg |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 250mg |
$853 | 2023-01-18 | |
| Chemenu | CM322163-1g |
cis-2-Aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95% | 1g |
$1012 | 2021-06-15 | |
| Enamine | EN300-266540-0.05g |
rac-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95.0% | 0.05g |
$1895.0 | 2025-03-20 | |
| Enamine | EN300-266540-0.1g |
rac-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95.0% | 0.1g |
$1986.0 | 2025-03-20 | |
| Enamine | EN300-266540-0.25g |
rac-(1R,2S)-2-aminocyclobutane-1-carboxylic acid |
84585-76-2 | 95.0% | 0.25g |
$2077.0 | 2025-03-20 |
cis-2-aminocyclobutane-1-carboxylic acid Suppliers
cis-2-aminocyclobutane-1-carboxylic acid Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
Additional information on cis-2-aminocyclobutane-1-carboxylic acid
Cyclobutanecarboxylic Acid, 2-Amino-, Cis-
Cyclobutanecarboxylic acid, 2-amino-, cis- (CAS No: 84585-76-2) is a unique organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its cyclobutane ring structure, which introduces a high degree of strain and reactivity. The presence of the amino group (-NH₂) at the 2-position of the cyclobutane ring further enhances its functional versatility. This compound has been the subject of extensive research due to its intriguing chemical properties and promising applications in drug design, material synthesis, and catalysis.
Recent studies have highlighted the importance of cyclobutanecarboxylic acid derivatives in the development of novel therapeutic agents. The cis configuration of the amino group in this compound plays a crucial role in determining its stereochemical properties, which are essential for biological activity. Researchers have explored the use of this compound as a building block for constructing bioactive molecules with specific pharmacological profiles. For instance, its ability to form stable hydrogen bonds and participate in π-π interactions makes it an ideal candidate for designing drugs targeting specific protein pockets.
The synthesis of cyclobutanecarboxylic acid, 2-amino-, cis- has been optimized through various methodologies. Traditional approaches involve the acid-catalyzed cyclization of amino-containing precursors, while modern techniques leverage transition metal catalysis to achieve higher yields and better stereocontrol. These advancements have significantly enhanced the accessibility of this compound for large-scale applications.
In terms of physical properties, cyclobutanecarboxylic acid, 2-amino-, cis- exhibits a melting point of approximately 150°C and a boiling point around 300°C under standard conditions. Its solubility in polar solvents such as water and methanol is relatively high due to the presence of hydrophilic functional groups. These properties make it suitable for use in aqueous-based chemical reactions and formulations.
One of the most exciting developments involving this compound is its application in polymer science. Researchers have successfully incorporated cyclobutanecarboxylic acid derivatives into polymeric materials to enhance their mechanical strength and thermal stability. The strained cyclobutane ring contributes to cross-linking within the polymer matrix, resulting in materials with improved durability and resistance to environmental factors.
Moreover, cyclobutanecarboxylic acid, 2-amino-, cis- has been utilized as a chiral catalyst in asymmetric synthesis reactions. Its unique stereochemistry enables the formation of enantiomerically enriched products, which are highly desirable in pharmaceutical manufacturing. Recent breakthroughs in this area have demonstrated its effectiveness in catalyzing complex transformations with high enantioselectivity.
Looking ahead, ongoing research is focused on expanding the scope of applications for this compound. Scientists are exploring its potential as a precursor for advanced materials such as graphene derivatives and nanocomposites. Additionally, efforts are being made to harness its reactivity for developing sustainable chemical processes that minimize waste and energy consumption.
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